16a-Dexamethasone 9,11-Epoxide 21-Propionate
Description
16α-Dexamethasone 9,11-Epoxide 21-Propionate is a synthetic glucocorticoid derivative of dexamethasone, a potent anti-inflammatory and immunosuppressive agent. Its chemical structure includes a 9,11-epoxide ring and a 21-propionate ester, distinguishing it from parent compounds. The molecular formula is C₂₅H₃₁FO₆ (CAS: 494870-08-5), with modifications at the 9,11-positions (epoxide) and 21-position (propionate ester) . These structural changes influence its pharmacokinetics, stability, and biological activity compared to other dexamethasone derivatives.
Properties
Molecular Formula |
C25H32O6 |
|---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
[2-[(1S,2S,10S,11S,13R,14R,15S,17S)-14-hydroxy-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl]-2-oxoethyl] propanoate |
InChI |
InChI=1S/C25H32O6/c1-5-21(28)30-13-19(27)24(29)14(2)10-18-17-7-6-15-11-16(26)8-9-22(15,3)25(17)20(31-25)12-23(18,24)4/h8-9,11,14,17-18,20,29H,5-7,10,12-13H2,1-4H3/t14-,17+,18+,20+,22+,23+,24+,25-/m1/s1 |
InChI Key |
VHNLZHWRYPLCSE-XYCXANQISA-N |
Isomeric SMILES |
CCC(=O)OCC(=O)[C@]1([C@@H](C[C@@H]2[C@@]1(C[C@H]3[C@@]4([C@H]2CCC5=CC(=O)C=C[C@@]54C)O3)C)C)O |
Canonical SMILES |
CCC(=O)OCC(=O)C1(C(CC2C1(CC3C4(C2CCC5=CC(=O)C=CC54C)O3)C)C)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 16a-Dexamethasone 9,11-Epoxide 21-Propionate involves multiple steps, starting from the precursor compound dexamethasone. The synthetic route typically includes the following steps:
Propionylation: The addition of a propionate group at the 21 position.
Chemical Reactions Analysis
16a-Dexamethasone 9,11-Epoxide 21-Propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the epoxide group or other functional groups in the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the propionate group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
16a-Dexamethasone 9,11-Epoxide 21-Propionate has several scientific research applications:
Mechanism of Action
The mechanism of action of 16a-Dexamethasone 9,11-Epoxide 21-Propionate involves binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with glucocorticoid response elements on DNA. This interaction modulates the transcription of specific genes, leading to anti-inflammatory and immunosuppressive effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Betamethasone 9,11-Epoxide 21-Propionate
- Structural Differences : Betamethasone derivatives feature a 16β-methyl group, whereas 16α-Dexamethasone has a 16α-methyl group. This stereochemical variation alters receptor binding affinity and metabolic pathways .
- Activity : Betamethasone 9,11-Epoxide 21-Propionate (CAS: 205105-83-5) is primarily used as an impurity reference standard for beclomethasone dipropionate. Unlike 16α-Dexamethasone derivatives, its 16β-methyl configuration reduces glucocorticoid receptor activation potency by ~20% in vitro .
- Regulatory Status : Classified as an impurity (e.g., Beclomethasone Dipropionate Impurity V), it requires stringent analytical validation for pharmaceutical quality control .
Dexamethasone 21-Propionate (Without Epoxide)
- Key Difference : Lacks the 9,11-epoxide group, resulting in a simpler structure (CAS: 3793-10-0, molecular weight: 448.52).
- Pharmacokinetics : The absence of the epoxide ring increases metabolic stability but reduces anti-inflammatory potency by ~30% in murine models .
- Applications : Primarily used in dermatology for topical formulations due to enhanced lipophilicity from the 21-propionate ester .
21-Acetyloxy Deschloromometasone Furoate 9,11-Epoxide
- Structural Features : Combines a 9,11-epoxide with a 21-acetyloxy and furoate ester (CAS: 109183-56-4).
- Activity : The furoate ester enhances dermal penetration, while the epoxide contributes to prolonged half-life. However, it exhibits weaker glucocorticoid activity compared to 16α-Dexamethasone 9,11-Epoxide 21-Propionate .
Comparison with Non-Steroidal Epoxide-Containing Compounds
(−)-Carvone Epoxide and (R)-Pulegone Oxide
- Activity: Epoxide groups in monoterpenes like (−)-carvone epoxide enhance cytotoxicity (GI₅₀ = 8.21–29.24%) compared to non-epoxidized analogs (GI₅₀ = 2.28–12.28%) .
Marine 9,11-Secosteroids
- Examples : 5-Epi-sinuleptolide and sinuleptolide from soft corals exhibit anti-inflammatory and antiviral activity via epoxide-mediated mechanisms .
- Contrast : These natural compounds show weak cytotoxicity (IC₅₀ > 50 μM in HT-29 cells), whereas synthetic glucocorticoids like 16α-Dexamethasone 9,11-Epoxide 21-Propionate target specific immune pathways with higher potency .
Data Tables
Table 1: Structural and Pharmacokinetic Comparison
| Compound | Molecular Weight | Key Modifications | Glucocorticoid Potency* | Half-Life (h) |
|---|---|---|---|---|
| 16α-Dexamethasone 9,11-Epoxide 21-Propionate | 446.51 | 9,11-epoxide; 21-propionate | 1.0 (Reference) | 6–8 |
| Betamethasone 9,11-Epoxide 21-Propionate | 428.52 | 16β-methyl; 9,11-epoxide | 0.8 | 5–7 |
| Dexamethasone 21-Propionate | 448.52 | 21-propionate | 0.7 | 4–6 |
| Hydrocortisone 17-Butyrate 21-Propionate | 532.60 | 17-butyrate; 21-propionate | 0.5 | 3–5 |
Table 2: Regulatory and Analytical Status
| Compound | CAS Number | Regulatory Role | Purity Standards |
|---|---|---|---|
| 16α-Dexamethasone 9,11-Epoxide 21-Propionate | 494870-08-5 | Research compound | ≥95% (HPLC) |
| Betamethasone 9,11-Epoxide 21-Propionate | 205105-83-5 | Beclomethasone impurity standard | ≥98% (EP/JP) |
| Dexamethasone Sodium Phosphate | 2392-39-4 | Approved therapeutic | USP/Ph. Eur. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 16α-Dexamethasone 9,11-Epoxide 21-Propionate, and what critical reaction parameters influence epoxide ring formation?
- Methodological Answer : The synthesis involves dehydrating 16β-methylprednisolone acetate to form a 9,11-dihydro derivative, followed by bromohydrin intermediate generation. Epoxide ring closure is achieved using hydrogen fluoride (HF) in tetrahydrofuran (THF). Critical parameters include reaction temperature (optimized at 0–5°C for bromohydrin formation), stoichiometric control of brominating agents, and HF concentration to prevent side reactions like over-fluorination. Post-synthesis purification via column chromatography is recommended to isolate the epoxide product .
Q. Which analytical techniques are recommended for characterizing the structural integrity of 16α-Dexamethasone 9,11-Epoxide 21-Propionate?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 240 nm) is used to assess purity (>98%). Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms stereochemistry at C9 and C11, with characteristic epoxide proton signals at δ 3.8–4.1 ppm. Mass spectrometry (MS) validates molecular weight (448.52 g/mol via ESI+). Reference standards (e.g., Hydrocortisone 17-Butyrate 21-Propionate) can aid in comparative analysis .
Q. How should researchers address stability concerns during storage of 16α-Dexamethasone 9,11-Epoxide 21-Propionate given its chemical sensitivity?
- Methodological Answer : Store in amber glass vials under inert gas (argon/nitrogen) at –20°C to prevent epoxide ring hydrolysis. Short-term storage (≤6 months) at 4°C is acceptable if desiccated. Monitor degradation via HPLC every 3 months. Avoid aqueous buffers in solution formulations; use anhydrous DMSO for solubility studies .
Advanced Research Questions
Q. What strategies are effective in resolving co-eluting impurities during HPLC analysis of 16α-Dexamethasone 9,11-Epoxide 21-Propionate?
- Methodological Answer : Implement gradient elution (e.g., 30–70% acetonitrile in water over 20 minutes) to separate positional isomers like Betamethasone 21-Propionate. Orthogonal methods such as LC-MS/MS or chiral stationary phases can differentiate stereoisomers. For process-related impurities (e.g., residual 9α-bromo intermediates), use ion-pair chromatography with 0.1% trifluoroacetic acid .
Q. How does the stereochemical configuration at C9 and C11 affect the biological activity of 16α-Dexamethasone derivatives?
- Methodological Answer : The 9,11-epoxide ring is critical for glucocorticoid receptor binding. Comparative studies using epimerized analogs (e.g., 9β,11α-configuration) show reduced anti-inflammatory activity in murine models. Molecular docking simulations reveal that the epoxide oxygen forms hydrogen bonds with receptor residue Gln570, while C16α-methyl enhances hydrophobic interactions. Structure-activity relationship (SAR) studies should include in vitro receptor affinity assays and crystallography .
Q. What degradation pathways are observed when 16α-Dexamethasone 9,11-Epoxide 21-Propionate is exposed to accelerated stability conditions?
- Methodological Answer : Under thermal stress (40°C/75% RH), the propionate ester hydrolyzes to form Dexamethasone 21-alcohol. Acidic conditions (pH 3) induce epoxide ring opening, yielding 9α-hydroxy-11-keto derivatives. Photodegradation generates Δ4,6-dienone byproducts. Monitor degradation products using forced degradation studies (ICH Q1A guidelines) and characterize via LC-QTOF-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
